

Application Note: Techniques for Measuring Dechlorane Plus in Polymeric Materials

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Compound of Interest

Compound Name: Dechlorane plus

Cat. No.: B1670130

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Introduction

Dechlorane Plus (DP) is a chlorinated flame retardant extensively used in various polymeric materials, including electrical wire coatings, connectors, and building materials, to enhance their fire resistance.[1][2] It is a commercial mixture of two stereoisomers, syn-DP and anti-DP.[3] Due to its persistence, bioaccumulative potential, and toxicity, **Dechlorane Plus** has been listed as a persistent organic pollutant (POP) under the Stockholm Convention.[4][5] This designation has amplified the need for reliable and accurate analytical methods to monitor its presence in consumer products and recycled materials to ensure regulatory compliance and assess human exposure.

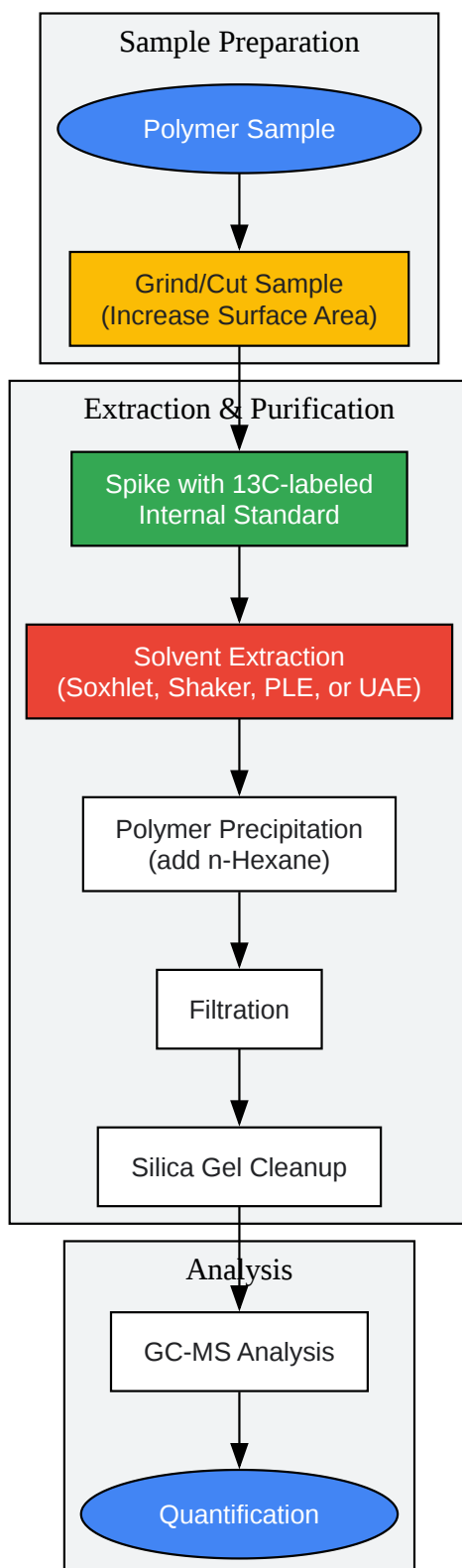
This application note provides detailed protocols for two primary analytical techniques for the quantification of **Dechlorane Plus** in polymeric matrices: a comprehensive solvent extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS), and a rapid screening method using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These methods are designed for researchers, scientists, and quality control professionals working with polymeric materials.

Protocol 1: Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a classic and robust method for the precise quantification of **Dechlorane Plus**. It involves extracting the analyte from the polymer matrix using a suitable

solvent, followed by a cleanup step to remove interfering substances, and subsequent analysis by GC-MS. Isotope dilution using a mass-labeled internal standard is recommended for highest accuracy.

Experimental Workflow: Solvent Extraction



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Caption: Workflow for **Dechlorane Plus** analysis using solvent extraction and GC-MS.

Detailed Methodologies

1. Sample Preparation:

- Reduce the polymer sample into small pieces (e.g., shavings, granules, or powder) using a cutter, grinder, or cryogenic mill to maximize the surface area for efficient extraction.^[6]

2. Extraction (Choose one method):

- Weigh approximately 0.5 - 1.0 g of the prepared sample into an extraction vessel.^[7]
- Spike the sample with a known amount of mass-labeled internal standard, such as ¹³C-labeled anti-**Dechlorane Plus**, to enable accurate quantification via isotope dilution.^{[1][7]}
 - Method A: Orbital Shaker Extraction^[7]
 - Place the sample in a 50 mL centrifuge tube with 10 mL of Toluene.
 - Agitate on an orbital shaker for 15 hours at approximately 175 rpm.
 - Centrifuge the sample for 10 minutes at 15,000 rpm to pellet the polymer solids.
 - Method B: Soxhlet Extraction^{[2][8]}
 - Place the sample in a cellulose thimble and load it into a Soxhlet extractor.
 - Extract with a 1:1 mixture of acetone/n-hexane or toluene for 8-24 hours.
 - Method C: Pressurized Liquid Extraction (PLE)^{[8][9][10]}
 - Mix the sample with a dispersing agent like diatomaceous earth and load it into the extraction cell.
 - Extract using acetone:hexane (1:1) or toluene at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
 - Perform one or two static extraction cycles for 5 minutes each.

3. Polymer Precipitation and Filtration:^[7]

- Take a 1 mL aliquot of the supernatant (extract) and transfer it to a 10 mL volumetric flask.
- Add approximately 8 mL of n-hexane to the flask, adding the toluene extract dropwise to precipitate the dissolved polymer.
- Fill the flask to the 10 mL mark with n-hexane.
- Filter the mixture through a 0.45 μ m PTFE syringe filter to remove the precipitated polymer.

4. Extract Cleanup:[7]

- To the remaining filtered extract, add 1 g of 44% sulfuric acid-impregnated silica gel.
- Allow the silica gel to settle. This step helps remove lipids and other organic interferences.
- Take an aliquot of the cleaned supernatant for GC-MS analysis.

5. Instrumental Analysis and Quantification:

- Analyze the final extract using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), preferably in Single Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced selectivity.[3][7]
- Quantification is performed using the internal standard method, comparing the relative response factors of the native DP isomers to the ^{13}C -labeled internal standard.[2]

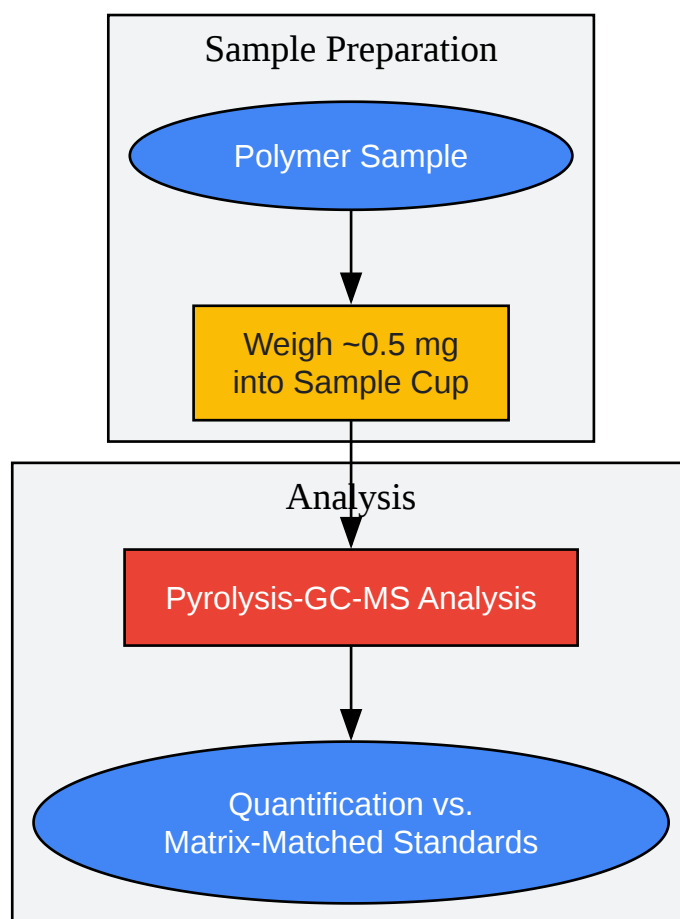
Typical GC-MS Parameters

Parameter	Setting
GC System	Agilent 7890 or equivalent[2]
Column	DB-5HT (5 m x 0.25 mm, 0.1 µm) or similar[7]
Injection	1 µL, Split/splitless (isothermal at 265 °C)[8]
Carrier Gas	Helium
Oven Program	80 °C (hold 2 min), ramp 10 °C/min to 285 °C (hold 5 min)[8]
MS System	Quadrupole MS or HR-QTOF-MS[2][7]
Ionization Mode	Electron Capture Negative Ionization (ECNI) or Electron Impact (EI)[7][11]
Monitored Ions (m/z)	Quantifier: 651.8; Qualifier: 653.8[8]

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol offers a rapid and simple screening method that eliminates the need for solvent extraction.[6] The polymer sample is heated to a high temperature, causing the thermal desorption of additives like **Dechlorane Plus** directly into the GC-MS system. This method is particularly useful for high-throughput screening to determine the presence or absence of DP. [4]

Experimental Workflow: Pyrolysis-GC-MS



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Caption: Workflow for **Dechlorane Plus** screening analysis using Py-GC-MS.

Detailed Methodologies

1. Sample and Standard Preparation:

- Real Samples: Place approximately 0.5 mg of the polymer sample (shavings or cuttings) directly into a pyrolysis sample cup.[6]
- Calibration Standards: Prepare matrix-matched standards by adding known amounts of DP standard solution (in toluene) to a solution of a base polymer (e.g., PVC, ABS).[4][6] Dry the mixture at room temperature to create polymer standards with concentrations ranging from 100 to 2000 mg/kg.[4][6]

2. Instrumental Analysis:

- Analyze the samples and standards using a Pyrolyzer coupled to a GC-MS system.
- Quantification is achieved by creating a calibration curve from the matrix-matched standards. The total area of the syn-DP and anti-DP isomer peaks is summed for calculation.[5][6]

Typical Py-GC-MS Parameters

Parameter	Setting
Pyrolyzer	EGA/PY-3030D Multi-Shot Pyrolyzer or equivalent[6]
Pyrolysis Temp.	320 °C[6]
GC-MS System	Shimadzu GCMS-QP 2020 NX or equivalent[6]
Column	SH-Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) or similar[6]
Injection Mode	Split (Ratio 1:50)[6]
Oven Program	100 °C (hold 1 min), ramp 20 °C/min to 320 °C (hold 10 min)[6]
MS Scan Mode	FASST (Fast Automated Scan/SIM Type) or SIM[6]
Quantitative Ion (m/z)	271.8[6]

Quantitative Data Summary for Py-GC-MS Method

The following table summarizes the performance of the Py-GC-MS method across different polymer matrices.

Polymer Matrix	Linearity (R ²)	Recovery Rate (at 1000 mg/kg)	Repeatability (%RSD, n=3)	Method Detection Limit (MDL)
PVC	> 0.998[6]	96%[6]	1.8%[6]	< 50 mg/kg[6]
PS	N/A	134%[6]	N/A	< 50 mg/kg[6]
ABS	> 0.999[5]	88 - 102%[5]	< 5% (at 100 mg/kg)[5]	< 10 mg/kg[5]
PET	N/A	114%[6]	N/A	< 50 mg/kg[6]

Method Comparison and Conclusion

Feature	Solvent Extraction - GC-MS	Pyrolysis - GC-MS
Sample Throughput	Low to medium	High
Solvent Usage	High	None
Sample Preparation	Labor-intensive	Minimal
Primary Application	Accurate, validated quantification	Rapid screening, quality control
Quantification	High accuracy (Isotope Dilution)	Good quantitative accuracy for screening[6]
Sensitivity	Very high	Sufficient for screening purposes[6]

Conclusion

The choice of method for analyzing **Dechlorane Plus** in polymeric materials depends on the analytical objective. The solvent extraction GC-MS method is ideal for applications requiring high accuracy and validated quantification, such as regulatory compliance and research. For high-throughput environments where the primary goal is to quickly screen materials for the presence or absence of DP, the Py-GC-MS method is a highly effective, solvent-free

alternative.[6] Both protocols provide robust frameworks that can be adapted to specific laboratory instrumentation and polymer types.

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